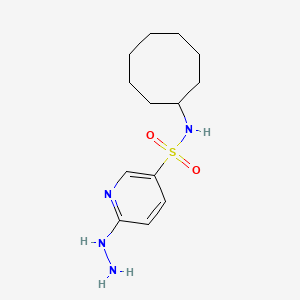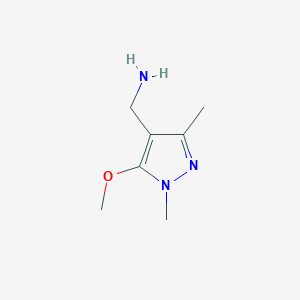
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide
Descripción general
Descripción
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide (CHPS) is an important organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CHPS is a white crystalline powder that has been used for decades as a reagent for the synthesis of other organic compounds. It is also used as a catalyst in the synthesis of various drugs and pharmaceuticals, and as a ligand in biochemistry research. CHPS has been found to have a variety of biochemical and physiological effects, which makes it an important tool for scientists and researchers.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide has been studied for its potential as a carbonic anhydrase inhibitor. Scozzafava et al. (1999) investigated water-soluble sulfonamides as inhibitors of carbonic anhydrase isozymes, which play a critical role in physiological processes such as aqueous humor secretion in the eye. These inhibitors displayed strong intraocular pressure-lowering properties when applied topically, suggesting potential applications in antiglaucoma medications (Scozzafava et al., 1999).
Synthesis and Chemical Properties
Research has focused on the synthesis of various sulfonamide derivatives, including N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide. Rozentsveig et al. (2013) developed methods for the synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, demonstrating the chemical versatility and potential for creating diverse compounds with this structure (Rozentsveig et al., 2013).
Antimycobacterial Agents
Güzel et al. (2009) explored the use of sulfonamide derivatives as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis. Their research indicated that these compounds could be effective as antimycobacterial agents, offering an alternate mechanism of action against tuberculosis (Güzel et al., 2009).
Anticancer and Antiviral Potential
Scozzafava and Supuran (2000) investigated N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides, including N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide, for their potential in cancer and viral treatments. These compounds showed promising results in inhibiting tumor cell growth and could have applications in antiviral therapies (Scozzafava & Supuran, 2000).
Sulfonamide Inhibitors in Therapeutic Patents
Gulcin and Taslimi (2018) reviewed the patent literature on sulfonamide inhibitors, highlighting their significance in various therapeutic areas. Sulfonamide compounds, including N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide, have been used in therapies against bacterial infections, cancer, glaucoma, and more (Gulcin & Taslimi, 2018).
Propiedades
IUPAC Name |
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c14-16-13-9-8-12(10-15-13)20(18,19)17-11-6-4-2-1-3-5-7-11/h8-11,17H,1-7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIAMGXUTMFFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CN=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437604.png)


![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)




amine](/img/structure/B1437616.png)

![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)

